molecular formula C17H21N3O5S3 B11642738 1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate

1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate

Cat. No.: B11642738
M. Wt: 443.6 g/mol
InChI Key: OWYPAZZUZOELLF-UHFFFAOYSA-N
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Description

1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a phenyl ring, a dioxopyrrolidin moiety, and a diethylcarbamodithioate group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Acetylsulfamoyl Group: This step involves the reaction of aniline with acetic anhydride and sulfamic acid to form the acetylsulfamoyl group.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction, where the acetylsulfamoyl group is attached to a benzene ring using aluminum chloride as a catalyst.

    Formation of the Dioxopyrrolidin Moiety: This step involves the cyclization of a suitable precursor, such as a diacid or diamine, to form the dioxopyrrolidin ring.

    Attachment of the Diethylcarbamodithioate Group: The final step involves the reaction of the dioxopyrrolidin intermediate with diethylcarbamodithioic acid under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dioxopyrrolidin moiety, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the carbamodithioate group and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of various derivatives and analogs for further study.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions, particularly those involving sulfamoyl and carbamodithioate groups.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamodithioate group can chelate metal ions and disrupt metal-dependent processes. The phenyl ring and dioxopyrrolidin moiety contribute to the compound’s overall stability and reactivity, allowing it to interact with a variety of biological molecules.

Comparison with Similar Compounds

1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate can be compared with other similar compounds, such as:

    Sulfonamides: These compounds contain a sulfonamide group and are widely used as antimicrobial agents. The acetylsulfamoyl group in the target compound provides similar biological activity.

    Carbamodithioates: These compounds contain a carbamodithioate group and are used as chelating agents and enzyme inhibitors. The target compound shares similar chemical properties and reactivity.

    Dioxopyrrolidines: These compounds contain a dioxopyrrolidin ring and are used in the synthesis of pharmaceuticals and agrochemicals. The target compound’s dioxopyrrolidin moiety provides similar synthetic utility.

Properties

Molecular Formula

C17H21N3O5S3

Molecular Weight

443.6 g/mol

IUPAC Name

[1-[4-(acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C17H21N3O5S3/c1-4-19(5-2)17(26)27-14-10-15(22)20(16(14)23)12-6-8-13(9-7-12)28(24,25)18-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,18,21)

InChI Key

OWYPAZZUZOELLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

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